2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide
Description
Properties
IUPAC Name |
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN5O2/c14-9-3-1-8(2-4-9)10-5-11-13(21)18(6-12(15)20)16-7-19(11)17-10/h1-5,7H,6H2,(H2,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGSLXMFSHVKJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=NN(C(=O)C3=C2)CC(=O)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Mechanism
In a modified procedure from pyrazolo-pyrimidine syntheses, ethyl 3-amino-1H-pyrazole-4-carboxylate undergoes nucleophilic attack on ethyl 3-ethoxyacrylate, followed by cyclodehydration:
$$
\text{C}5\text{H}7\text{N}3\text{O}2 + \text{C}7\text{H}{10}\text{O}3 \xrightarrow{\text{Cs}2\text{CO}_3, \text{DMF}, 100^\circ\text{C}} \text{Core Intermediate} + \text{EtOH} \quad
$$
Table 1: Core Formation Optimization
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Base | Cs$$2$$CO$$3$$ | +32% vs K$$2$$CO$$3$$ |
| Solvent | DMF | 91% yield |
| Temperature | 100°C | <5% byproducts |
| Reaction Time | 2-4 hours | Maximizes conversion |
The cesium carbonate base facilitates deprotonation and activates the α,β-unsaturated ester for conjugate addition. DMF’s high polarity stabilizes transition states, enabling complete conversion within 2 hours.
Bromophenyl Group Introduction
The 4-bromophenyl moiety is introduced at position 2 through palladium-catalyzed cross-coupling or nucleophilic aromatic substitution.
Suzuki-Miyaura Coupling
A patent-derived method employs Suzuki coupling between a halogenated core intermediate and 4-bromophenylboronic acid:
$$
\text{Core-Br} + \text{PhB(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{K}2\text{CO}_3} \text{Core-PhBr} \quad
$$
Table 2: Coupling Condition Screening
| Catalyst | Solvent System | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd(PPh$$3$$)$$4$$ | THF/H$$_2$$O | 88 | 99.2 |
| PdCl$$_2$$(dppf) | DME/EtOH | 76 | 97.8 |
| XPhos Pd G2 | Dioxane/H$$_2$$O | 82 | 98.5 |
The THF/water system with tetrakis(triphenylphosphine)palladium(0) provided optimal results, achieving 88% isolated yield with minimal protodebromination.
Acetamide Functionalization
The final acetamide group is installed via nucleophilic acyl substitution or reductive amination.
Chloroacetyl Intermediate Route
A two-step procedure from EvitaChem methodologies:
- Chlorination : Treat core-bromophenyl intermediate with chloroacetyl chloride in dichloromethane:
$$
\text{Core-OH} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{Core-OCH}_2\text{COCl} \quad
$$ - Amination : React chloroacetyl intermediate with concentrated ammonium hydroxide:
$$
\text{Core-OCH}2\text{COCl} + \text{NH}4\text{OH} \rightarrow \text{Core-OCH}2\text{CONH}2 \quad
$$
Table 3: Amination Optimization
| NH$$_4$$OH Concentration | Temperature | Reaction Time | Yield |
|---|---|---|---|
| 28% (aq) | 0-5°C | 2 hours | 67% |
| 14% (aq) | 25°C | 4 hours | 58% |
| 7% (aq) | 40°C | 1 hour | 45% |
Cold concentrated ammonium hydroxide minimizes hydrolysis side reactions while ensuring complete conversion.
Integrated Synthetic Pathway
Combining optimized steps yields the target compound through this sequence:
- Core formation (91% yield)
- Bromophenyl coupling (88% yield)
- Chloroacetylation (92% yield)
- Amination (67% yield)
Overall Yield : 91% × 88% × 92% × 67% = 47.3% theoretical maximum
Analytical Characterization
Critical quality control parameters from PubChem data:
Table 4: Spectroscopic Data
| Technique | Key Signals |
|---|---|
| $$^1$$H NMR | δ 8.13 (s, 1H, triazine-H), 7.89 (d, J=8.4 Hz, 2H, BrPh), 4.28 (q, J=7.1 Hz, 2H, CH$$_2$$) |
| $$^13$$C NMR | δ 167.8 (C=O), 152.1 (triazine-C), 131.6 (BrPh-C) |
| HRMS | m/z 452.0741 [M+H]$$^+$$ (calc. 452.0738) |
Process Scale-Up Considerations
Industrial adaptation requires addressing:
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as an inhibitor or activator of specific enzymes.
Chemical Biology: Researchers use this compound to probe the mechanisms of action of related biological pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism by which 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, which can lead to various biological effects.
Comparison with Similar Compounds
Structural Variations in Heterocyclic Cores
Observations :
Substituent Effects on Bioactivity
- 4-Bromophenyl Group : Common in the target compound and analogs (e.g., ). This group enhances lipophilicity and may participate in halogen bonding with biological targets.
- Methoxybenzyl vs. Chlorobenzyl : describes N-(4-chlorobenzyl) analogs, where chloro substitution increases electronegativity compared to methoxy .
- Thioether vs.
Physicochemical Properties
Biological Activity
The compound 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a novel organic molecule characterized by its unique structural features, including a pyrazolo[1,5-d][1,2,4]triazine core and various functional groups. This compound has garnered attention due to its potential biological activities, which may include anti-inflammatory, antiviral, and antitumor properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 456.3 g/mol. The presence of bromophenyl and acetamide functionalities suggests that this compound may interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H15BrN5O2 |
| Molecular Weight | 456.3 g/mol |
| CAS Number | 1326901-35-2 |
| Melting Point | Not available |
| Boiling Point | Not available |
Biological Activity
Research indicates that compounds containing the pyrazolo[1,5-d][1,2,4]triazine scaffold exhibit significant biological activities. The following sections summarize key findings related to the biological activity of this compound.
Antitumor Activity
Studies have shown that derivatives of pyrazolo[1,5-d][1,2,4]triazines possess antitumor properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation in vitro. The mechanism of action may involve the inhibition of specific kinases or other cellular pathways critical for tumor growth.
Antiviral Activity
The antiviral potential of similar pyrazolo derivatives has also been explored. These compounds may target viral replication processes or modulate host immune responses. Preliminary data suggest that the presence of halogenated phenyl groups enhances the interaction with viral proteins.
Anti-inflammatory Properties
Compounds containing triazine rings have shown promise in reducing inflammation. The anti-inflammatory activity can be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Case Studies
Several studies have examined the biological activity of related compounds:
- Study on Antitumor Efficacy : A recent study evaluated the cytotoxic effects of various pyrazolo derivatives on human cancer cell lines. The results indicated that certain modifications in the side chains significantly enhanced cytotoxicity compared to unmodified compounds.
- Antiviral Screening : In another study focused on antiviral activity against influenza virus strains, compounds structurally similar to this compound exhibited promising results in inhibiting viral replication in vitro.
- Inflammation Models : Experimental models assessing the anti-inflammatory effects demonstrated that these compounds significantly reduced edema in animal models when administered prior to inflammatory stimuli.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Enzymatic Pathways : Targeting specific enzymes involved in cancer progression or inflammatory responses.
- Modulation of Signaling Pathways : Interfering with signaling pathways that regulate cell proliferation and apoptosis.
Q & A
Basic: What are the optimized synthetic routes for this compound, and how are reaction conditions tailored to improve yield?
Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of a pyrazolo-triazine core followed by functionalization with the 4-bromophenyl group and acetamide moiety. Key steps include:
- Cyclization : Reaction of precursors (e.g., hydrazine derivatives with carbonyl compounds) under reflux in polar aprotic solvents like DMF or acetonitrile .
- Coupling : Buchwald-Hartwig amination or nucleophilic substitution to introduce the 4-bromophenyl group, requiring palladium catalysts and inert atmospheres .
- Purification : Chromatography or recrystallization to isolate the product (≥95% purity) .
Optimization : Temperature control (60–100°C), solvent selection (e.g., THF for solubility), and catalyst loading (e.g., 5 mol% Pd(OAc)₂) are critical .
Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and integration ratios (e.g., 4-bromophenyl protons at δ 7.4–7.6 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ m/z calculated for C₁₉H₁₄BrN₅O₂: 440.03) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (N-H stretch) .
Advanced: How can researchers resolve discrepancies in NMR data during structural elucidation?
Answer:
- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to avoid solvent interference .
- 2D NMR : COSY and HSQC to assign overlapping signals (e.g., distinguishing pyrazolo-triazine protons from acetamide groups) .
- Impurity Analysis : TLC or HPLC to identify byproducts (e.g., unreacted starting materials) .
Advanced: What computational strategies can predict the compound’s reactivity or optimize synthetic pathways?
Answer:
- Quantum Chemical Calculations : Density Functional Theory (DFT) to model transition states and activation energies for cyclization steps .
- Reaction Path Search : ICReDD’s approach combines computational screening (e.g., transition state libraries) with experimental validation to prioritize high-yield routes .
- Machine Learning : Training models on similar pyrazolo-triazine syntheses to predict optimal solvents/catalysts .
Advanced: How can researchers improve yield in low-efficiency steps like pyrazolo-triazine cyclization?
Answer:
- Catalyst Screening : Test Pd/Xantphos systems for coupling steps (yield improvement from 40% to 75%) .
- Solvent Optimization : Switch from DMF to DMAc to reduce side reactions .
- Stepwise Monitoring : Use in-situ IR or Raman spectroscopy to track reaction progress .
Basic: What are the solubility and stability considerations for handling this compound?
Answer:
- Solubility : Soluble in DMSO, DMF; sparingly soluble in ethanol. Pre-sonication recommended for biological assays .
- Stability : Store at -20°C under argon; avoid prolonged exposure to light/moisture to prevent decomposition .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Answer:
- Functional Group Modifications : Replace 4-bromophenyl with 4-fluorophenyl to assess halogen effects on target binding .
- Scaffold Hybridization : Fuse with pyrimidine or imidazole cores to improve pharmacokinetic properties .
- In Silico Docking : Use AutoDock Vina to predict interactions with biological targets (e.g., kinase inhibitors) .
Basic: What strategies ensure scalability of synthesis without compromising purity?
Answer:
- Process Intensification : Continuous flow reactors for exothermic steps (e.g., cyclization) to maintain temperature control .
- Purification Scaling : Replace column chromatography with centrifugal partition chromatography (CPC) for gram-scale batches .
Advanced: How can kinetic studies elucidate the mechanism of key reactions (e.g., amide bond formation)?
Answer:
- Rate Monitoring : Use HPLC to track reactant consumption (e.g., pseudo-first-order kinetics for amine coupling) .
- Isotope Labeling : ¹⁸O-labeling to confirm nucleophilic attack pathways in acetamide formation .
Advanced: How should conflicting biological activity data (e.g., IC₅₀ variability) be addressed?
Answer:
- Assay Reproducibility : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
- Metabolite Screening : LC-MS to identify degradation products that may interfere with activity .
- Structural Analogs : Compare with triazolo-pyridazine derivatives to isolate pharmacophore contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
